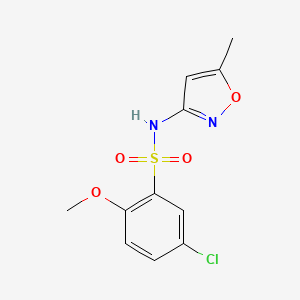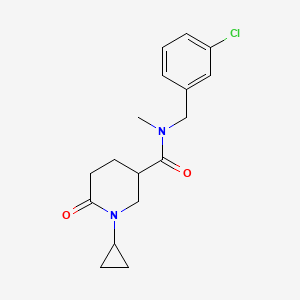![molecular formula C9H11N3O5 B5057922 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5057922.png)
3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with carboxylic acid and amino carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common route starts with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) for chlorination or diazomethane (CH₂N₂) for methylation are typical.
Major Products: The major products depend on the specific reactions and conditions but can include various substituted pyrazoles, alcohols, amines, and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for biochemical pathways.
Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyethyl and amino carbonyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the context.
Comparison with Similar Compounds
3-{[(2-Carboxyethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group.
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the carboxyethyl and amino carbonyl groups.
3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of the carboxyethyl group.
Uniqueness: The uniqueness of 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid lies in its combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of applications in different fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
3-(2-carboxyethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-12-4-5(9(16)17)7(11-12)8(15)10-3-2-6(13)14/h4H,2-3H2,1H3,(H,10,15)(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRNEHPEZPFYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5057843.png)
![ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5057849.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5057865.png)


![N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B5057885.png)

![METHYL 3-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5057895.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5057902.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5057919.png)
![N-ethyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5057929.png)

